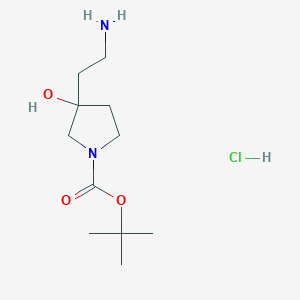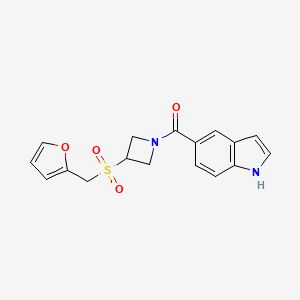
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays an essential role in the development and survival of B-cells. The inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate inhibits BTK by binding to its active site, thus preventing the downstream activation of the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. It also exhibits selectivity towards BTK, with minimal off-target effects on other kinases. Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate offers several advantages for laboratory experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for the development and application of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate. These include:
1. Combination therapy: Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate could be used in combination with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: The identification of predictive biomarkers could help to identify patients who are most likely to benefit from Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate therapy.
3. Autoimmune diseases: Further studies are needed to evaluate the efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
4. Clinical trials: Additional clinical trials are needed to evaluate the safety and efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in various B-cell malignancies and autoimmune diseases.
In conclusion, Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate is a promising small molecule inhibitor that targets BTK and has shown potent anti-proliferative and pro-apoptotic effects on B-cells. It offers several advantages for laboratory experiments, and there are several future directions for its development and application in the treatment of B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-amino-2-phenylpyrazole-3-carboxylate with methyl isocyanate, followed by the addition of tert-butyl carbamate. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,3)23-15(22)13-11(17)12(14(21)18-4)19-20(13)10-8-6-5-7-9-10/h5-9H,17H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKIUCCYZRUSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NN1C2=CC=CC=C2)C(=O)NC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2590138.png)





![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)
![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)




